Cinaciguat

sGC activator potency EC50 comparison oxidized sGC

Researchers studying ischemia/reperfusion or pulmonary hypertension face impaired NO-sGC-cGMP signaling due to sGC heme oxidation. Cinaciguat bypasses this deficit by directly activating oxidized (Fe³⁺) or heme-free sGC (Kd=3.2 nM), enabling sustained cGMP signaling under oxidative stress. • 63-80% infarct reduction at 10 µg/kg i.v. in rabbit & mouse I/R models • Pulmonary vasodilation exceeding iNO in ovine PPHN; sustained >1.5 h post-infusion • Phase IIb hemodynamics: PCWP -7.9 mmHg, CO +1.68 L/min (COMPOSE) ≥98% purity, solid. -20°C storage. For research use only.

Molecular Formula C36H39NO5
Molecular Weight 565.7 g/mol
CAS No. 329773-35-5
Cat. No. B1243192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinaciguat
CAS329773-35-5
Synonyms4-((4-carboxybutyl)(2-((4-phenethylbenzol) oxy)phenethyl)amino)methyl(benzoic) acid
BAY 58-2667
BAY582667
cinaciguat
Molecular FormulaC36H39NO5
Molecular Weight565.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=CC=C(C=C2)COC3=CC=CC=C3CCN(CCCCC(=O)O)CC4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C36H39NO5/c38-35(39)12-6-7-24-37(26-30-19-21-33(22-20-30)36(40)41)25-23-32-10-4-5-11-34(32)42-27-31-17-15-29(16-18-31)14-13-28-8-2-1-3-9-28/h1-5,8-11,15-22H,6-7,12-14,23-27H2,(H,38,39)(H,40,41)
InChIKeyWPYWMXNXEZFMAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cinaciguat sGC Activator Overview


Cinaciguat (BAY 58-2667) is a synthetic small-molecule soluble guanylate cyclase (sGC) activator that functions independently of nitric oxide (NO) and the heme redox state of sGC [1]. Unlike sGC stimulators that require a reduced heme moiety, cinaciguat binds directly to oxidized (Fe³⁺) or heme-free sGC, thereby bypassing the NO-sGC-cGMP signaling deficit characteristic of oxidative stress pathologies [1]. It was developed by Bayer HealthCare and progressed to Phase IIb clinical evaluation for acute decompensated heart failure (ADHF), where it demonstrated potent preload- and afterload-reducing effects with increased cardiac output [2].

Why Cinaciguat Is Irreplaceable in Oxidative Stress Research


The sGC-targeted drug class is subdivided into heme-dependent stimulators (riociguat, vericiguat) and heme-independent activators (cinaciguat, ataciguat, BAY 60-2770), which engage distinct binding sites and redox states of the enzyme [1]. Stimulators require a reduced ferrous (Fe²⁺) heme cofactor and synergize with endogenous NO; under oxidative stress, sGC heme is oxidized to Fe³⁺ or lost, rendering stimulators ineffective [1]. Conversely, cinaciguat occupies the heme pocket and activates the oxidized or heme-free enzyme, a binding mode confirmed by cryo-electron microscopy [2]. Even among sGC activators, cinaciguat differs from ataciguat in potency (low-nanomolar vs. sub-micromolar EC₅₀) and clinical development stage. Interchanging cinaciguat with an sGC stimulator or a less potent activator would fundamentally alter the pharmacological profile and experimental outcome in disease models where oxidative stress and heme oxidation are central.

Cinaciguat Quantitative Differentiation Evidence


Oxidized sGC Activation: Potency vs. Ataciguat

Cinaciguat activates heme-free/oxidized sGC with an EC₅₀ of approximately 10 nM [1]. In contrast, ataciguat (HMR-1766), another heme-independent sGC activator, exhibits an EC₅₀ of 0.51 µM (510 nM) for the oxidized sGC enzyme . This represents an approximately 51-fold lower potency for ataciguat relative to cinaciguat under comparable biochemical conditions targeting the oxidized/heme-free sGC state.

sGC activator potency EC50 comparison oxidized sGC BAY 58-2667 HMR-1766

cGMP Production Under Oxidative Stress: vs. Riociguat

In a direct head-to-head study using primary human lung cells exposed to cigarette smoke extract (CSE) to induce oxidative stress and sGC heme oxidation (Fe²⁺ → Fe³⁺), cinaciguat maintained cGMP production whereas riociguat's efficacy was significantly impaired [1]. Under non-oxidative conditions, both drugs elevated cGMP; however, after CSE-induced sGC oxidation, riociguat-stimulated cGMP generation was markedly reduced, while cinaciguat-mediated cGMP production remained unaffected [1]. In a complementary study, after treatment with the sGC oxidizer ODQ, cinaciguat increased cGMP generation by 14-fold and 64-fold in PPHN fetal pulmonary artery smooth muscle cells (PASMC), while SNP (NO donor)-induced cGMP was markedly reduced (P < 0.01 vs. controls) [2].

oxidative stress cGMP signaling chronic lung disease sGC stimulator vs activator cigarette smoke extract

Cardioprotection in Ischemia-Reperfusion Injury

In a preclinical ischemia-reperfusion (I/R) study, cinaciguat (10 µg/kg i.v.) reduced myocardial infarct size by 63% when administered before I/R and by 41% when given at reperfusion in rabbits [1]. In mice, cinaciguat pre-treatment (10 µg/kg i.p.) produced an 80% reduction in infarct size compared to vehicle controls, and preserved post-I/R cardiac function; both effects were abrogated by the PKG inhibitor KT5823 and the CSE inhibitor dl-propargylglycine, confirming a cGMP/PKG-dependent H₂S-mediated mechanism [1]. In isolated rabbit hearts, cinaciguat (1–50 nM) reduced infarction from 33.0 ± 3.2% (control) to 9.5–12.7% (P < 0.05), representing a relative reduction of approximately 67–71% [2].

cardioprotection ischemia-reperfusion injury infarct size hydrogen sulfide PKG signaling

Hemodynamic Profile in Acute Heart Failure

In a Phase II clinical trial (n=60), a 6-hour intravenous infusion of cinaciguat (100–400 µg/h) reduced pulmonary capillary wedge pressure (PCWP) by –7.9 mmHg, mean pulmonary artery pressure by –6.5 mmHg, mean right atrial pressure by –2.9 mmHg, and systemic vascular resistance by –597 dynes·s·cm⁻⁵, while increasing cardiac output by +1.68 L/min from baseline, with a responder rate (PCWP decrease ≥4 mmHg) of 90% at 6 hours [1]. In a subsequent placebo-controlled Phase IIb trial (n=139), cinaciguat reduced PCWP by –7.7 mmHg vs. –3.7 mmHg for placebo (net treatment effect: –4.0 mmHg, P < 0.0001) and decreased systolic blood pressure by –21.6 mmHg vs. –5.0 mmHg for placebo [2].

hemodynamics acute decompensated heart failure pulmonary capillary wedge pressure cardiac output clinical trial

Heme-Pocket Binding Mode by Cryo-EM

Cryo-EM structures of full-length human sGC (Nature Communications, 2021) reveal that cinaciguat binds inside the heme pocket of the β1 H-NOX domain, directly replacing the oxidized heme moiety [1]. Its benzoic acid group interacts with R139, the carboxybutyl group hydrogen-bonds with Y135 and S137, and its two phenyl rings engage hydrophobic residues (I149, L101, L108, F74) lining the heme pocket [1]. In contrast, sGC stimulators (riociguat, vericiguat, YC-1) bind at an allosteric site co-formed by the β1 H-NOX and CC domains—distant from the heme pocket—and stabilize sGC in an active conformation through an induced-fit mechanism that requires the presence of reduced heme [1]. cinaciguat-bound sGC adopts both inactive and active conformations, whereas stimulator-bound sGC is stabilized exclusively in the active extended conformation [1].

cryo-EM structure heme pocket allosteric binding drug design sGC activator sGC stimulator

Pulmonary Vasodilation in PPHN vs. Inhaled NO

In a direct head-to-head comparison in fetal lambs with persistent pulmonary hypertension of the newborn (PPHN), cinaciguat caused a significantly greater fall in pulmonary vascular resistance (PVR) than either 100% oxygen, inhaled NO (iNO), or acetylcholine (ACh) [1]. The vasodilator response to ACh was impaired in the PPHN model, whereas cinaciguat-induced pulmonary vasodilation was significantly augmented, consistent with the presence of oxidized/heme-free sGC in diseased pulmonary vessels [1]. Prior work in normal fetal sheep demonstrated that cinaciguat causes potent and sustained pulmonary vasodilation with prolonged effect lasting more than 1.5 hours after brief intrapulmonary infusion, and in vitro stimulation of fetal PASMC with cinaciguat after ODQ treatment resulted in a 14-fold increase in cGMP compared with non-ODQ-treated cells [2].

pulmonary hypertension neonatal PPHN pulmonary vasodilation inhaled nitric oxide oxidized sGC

Cinaciguat Key Research Applications


Myocardial Ischemia-Reperfusion Injury and Cardioprotection Research

Cinaciguat is the preferred sGC-targeted pharmacological tool for myocardial I/R studies where the objective is to interrogate the cGMP/PKG/H₂S cardioprotective signaling axis without nitrate tolerance. Dosing at 10 µg/kg i.v. pre-ischemia produced 63–80% infarct size reduction across rabbit and mouse models [1]. In Langendorff isolated heart preparations, 1–50 nM cinaciguat reduced infarction from 33.0% to 9.5–12.7% (P < 0.05) [2]. The NO-independent mechanism ensures that the cardioprotective signal is sustained even under the high oxidative burst of reperfusion, making cinaciguat suitable for both pre- and post-conditioning protocols.

Oxidative Stress-Driven Pulmonary Hypertension Models

In experimental pulmonary hypertension where sGC oxidation impairs NO responsiveness, cinaciguat should be selected over sGC stimulators (riociguat, vericiguat) or iNO. In the ovine PPHN model, cinaciguat produced pulmonary vasodilation exceeding that of iNO, O₂, and ACh, and achieved 14- to 64-fold enhancement of cGMP after pharmacological sGC oxidation with ODQ [1]. Sustained vasodilation lasting >1.5 hours after brief infusion [2] makes cinaciguat particularly suitable for chronic infusion protocols in fetal/neonatal large-animal models. The compound is also effective in adult pulmonary hypertension contexts where oxidative stress is a core pathogenic driver.

Structural Biology for sGC Heme Pocket Targeting

The experimentally determined cryo-EM structure of cinaciguat-bound full-length human sGC provides atomic-resolution detail of activator engagement: the compound occupies the β1 H-NOX heme pocket, with the benzoic acid group contacting R139, the carboxybutyl group hydrogen-bonding Y135/S137, and dual phenyl rings interacting with a defined hydrophobic cleft [1]. This structure, together with the distinct inactive and active conformations observed in the cinaciguat-bound state, offers a validated template for structure-based design of next-generation sGC activators. Procurement of cinaciguat as a reference ligand is essential for competitive binding assays, co-crystallization studies, and molecular dynamics simulations aimed at the heme pocket.

Acute Heart Failure Hemodynamics and Translational Pharmacology

Cinaciguat is the most extensively clinically characterized sGC activator for acute heart failure hemodynamics, with Phase II/IIb data showing PCWP reductions of –7.7 to –7.9 mmHg, cardiac output increases of +1.68 L/min, and systemic vascular resistance decreases of –597 dynes·s·cm⁻⁵ [1]. The placebo-controlled Phase IIb COMPOSE programme confirmed statistically significant unloading effects (all P < 0.0001 vs. placebo) despite being terminated early for hypotension at doses ≥200 µg/h [2]. For translational researchers validating preclinical heart failure models against clinical hemodynamic benchmarks, cinaciguat provides a unique reference compound with quantifiable human efficacy data.

Technical Documentation Hub

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